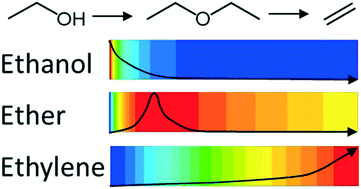Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
Catalysis Science & Technology Pub Date: 2018-10-31 DOI: 10.1039/C8CY01564C
Abstract
Through a combined computational fluid dynamics, characterization and catalysis study we have developed, for the first time, a working model of the ethanol dehydration process within a catalytic pelletized fixed bed reactor. The model, constructed from experimental kinetic data on the dehydration of ethanol to ethylene, with the industrial MTO catalyst SAPO-34, provides unique insights on reaction rate, product selectivity and local temperature fluctuations that are pivotal to reactor design towards optimized catalytic processes, and highly relevant for the optimization of industrial chemical processes.


Recommended Literature
- [1] A surface plasmon enabled liquid-junction photovoltaic cell
- [2] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [3] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [4] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [5] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [6] Society of Public Analysts
- [7] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [8] Front cover
- [9] Recent methods for the synthesis of α-acyloxy ketones
- [10] The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1493-23-8
-
CAS no.: 13490-74-9









